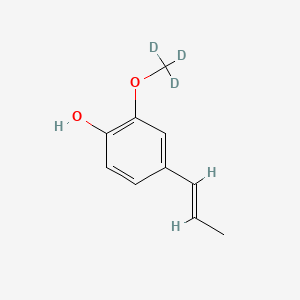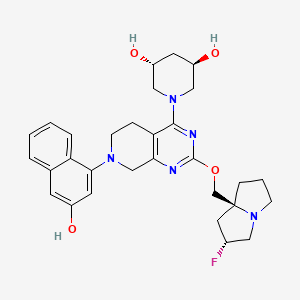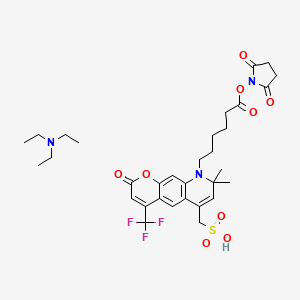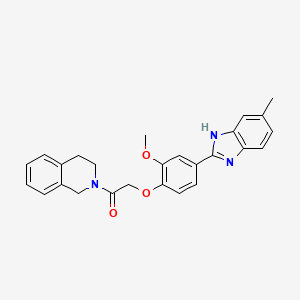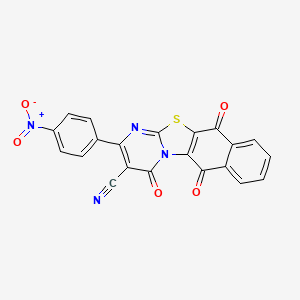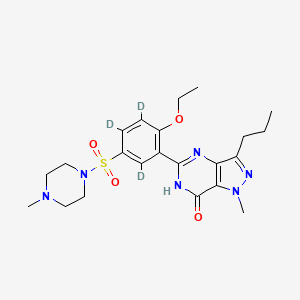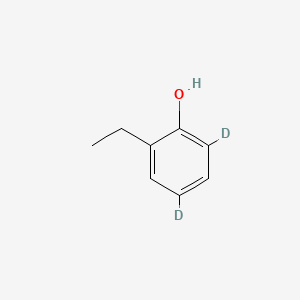
2-Ethylphenol-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
2-Ethylphenol-d2 can be synthesized through the deuteration of 2-Ethylphenol. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogen-deuterium exchange reaction, where 2-Ethylphenol is treated with deuterium gas in the presence of a catalyst such as palladium on carbon . This method ensures the incorporation of deuterium atoms into the compound, resulting in this compound.
Chemical Reactions Analysis
2-Ethylphenol-d2 undergoes various chemical reactions similar to its non-deuterated counterpart. Some of the common reactions include:
Scientific Research Applications
2-Ethylphenol-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: In biological studies, this compound is used to investigate metabolic pathways and enzyme activities.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of 2-Ethylphenol-d2 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes. This is due to the kinetic isotope effect, where the presence of deuterium alters the bond strength and reaction rates compared to hydrogen . The compound can interact with enzymes and receptors, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
2-Ethylphenol-d2 can be compared with other deuterated phenols and ethylphenols. Some similar compounds include:
2-Ethylphenol: The non-deuterated form of this compound, which has similar chemical properties but lacks the deuterium labeling.
2-Isopropyl-5-methylpyrazine-d2: Another deuterated compound used in research, which has different structural and chemical properties compared to this compound.
2-Ethylphenol-d10: A fully deuterated form of 2-Ethylphenol, where all hydrogen atoms are replaced with deuterium.
The uniqueness of this compound lies in its specific deuterium labeling, which makes it valuable for studying reaction mechanisms, metabolic pathways, and pharmacokinetics. The presence of deuterium atoms provides distinct advantages in analytical and experimental applications, making it a preferred choice in various research fields .
Properties
Molecular Formula |
C8H10O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2,4-dideuterio-6-ethylphenol |
InChI |
InChI=1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3/i3D,6D |
InChI Key |
IXQGCWUGDFDQMF-OMYOYQAJSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)CC)O)[2H] |
Canonical SMILES |
CCC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


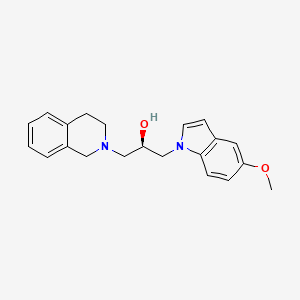
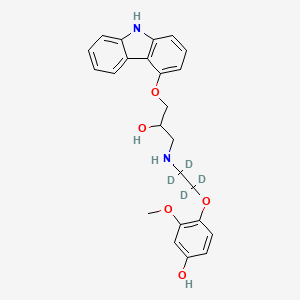
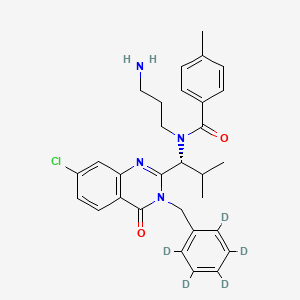
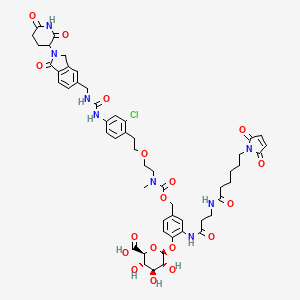
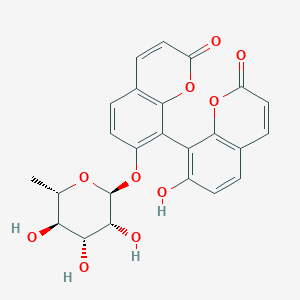
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
